molecular formula C22H34O B564445 Docosa-4,7,10,13,16,19-hexaen-1-OL CAS No. 102783-20-0

Docosa-4,7,10,13,16,19-hexaen-1-OL

Cat. No. B564445
M. Wt: 314.513
InChI Key: ABXNPXZSLCLSEO-UHFFFAOYSA-N
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Description

Docosa-4,7,10,13,16,19-hexaen-1-OL, also known as DHA alcohol or Docosahexaenyl alcohol, is a compound with the molecular formula C22H34O . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role .


Molecular Structure Analysis

The molecular structure of Docosa-4,7,10,13,16,19-hexaen-1-OL consists of a 22-carbon chain with six cis double bonds . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Docosa-4,7,10,13,16,19-hexaen-1-OL has a molecular weight of 314.50500 . The physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Synthesis and Metabolic Pathways :

    • It serves as an intermediate in the synthesis of arachidonic acid and related compounds, highlighting its role in biochemical synthesis processes (Steen, Pabon, & Dorp, 2010).
    • Research shows its effects on the desaturation of linoleic acid and α-linolenic acid, indicating its importance in fatty acid metabolism (Actis Dato & Brenner, 1970).
    • It has been used in the stereoselective synthesis of lipid mediators like maresin (Hong et al., 2019).
  • Anti-Inflammatory and Neuroprotective Actions :

    • Studies have identified its role in generating bioactive products like protectin D1 and neuroprotectin D1, which have anti-inflammatory and neuroprotective properties (Serhan et al., 2006).
  • Synthesis of Analogues and Derivatives :

    • Research includes the synthesis of ethyl ω-2H5-docosa-4, 7, 10, 13, 16, 19-hexaenoate, demonstrating the chemical versatility of this compound (Taber & You, 1994).
    • Other studies have focused on creating specific isomers of this compound, highlighting its structural diversity and potential for creating various bioactive molecules (Morishita et al., 1999).
  • Pharmacological Potential :

    • The compound has been studied for its potential in modulating inflammation and as a precursor to other bioactive lipids (Sun et al., 2007).
    • It has been used in the development of inhibitors for enzymes like phospholipase A2, suggesting its potential in therapeutic applications (Holmeide & Skattebol, 2000).
  • Nutraceutical Applications :

    • Studies have explored its use in developing functional supplements, demonstrating its significance in nutrition and health (Carullo et al., 2022).
  • Inhibition of Platelet Aggregation :

    • Research indicates that certain isomers of this compound can inhibit blood platelet aggregation, a crucial factor in cardiovascular health (Chen et al., 2011).
  • Ophthalmological Research :

    • Its derivatives, like neuroprotectin D1, have been studied for their roles in inflammation, neuroprotection, and nerve regeneration in the field of ophthalmology (Gordon & Bazan, 2013).

properties

IUPAC Name

docosa-4,7,10,13,16,19-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXNPXZSLCLSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698039
Record name Docosa-4,7,10,13,16,19-hexaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosa-4,7,10,13,16,19-hexaen-1-OL

CAS RN

102783-20-0
Record name Docosa-4,7,10,13,16,19-hexaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
T Honzíková, MP Agbaga, RE Anderson… - Journal of Agricultural …, 2023 - ACS Publications
Elongation of the Very-Long-Chain Fatty Acids-4 (ELOVL4) enzyme that is expressed in neuronal tissues, sperm, and testes mediates biosynthesis of very-long-chain polyunsaturated …
Number of citations: 2 pubs.acs.org
T Itoh, A Tomiyasu, K Yamamoto - Lipids, 2011 - Springer
Tetracosahexaenoic acid (C 24 :6n-3, THA, 3) is an essential biosynthetic precursor in mammals of docosahexaenoic acid (C 22 :6n-3, DHA, 1), the end-product of the metabolism of n-…
Number of citations: 10 link.springer.com

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